对叔丁基-4-碘苯甲酸酯

描述

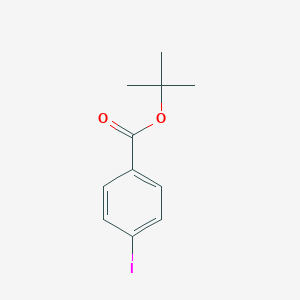

Tert-butyl 4-iodobenzoate is a chemical compound with the molecular formula C11H13IO2 . It has an average mass of 304.124 Da and a monoisotopic mass of 303.996002 Da . It is used as a building block for the synthesis of various biologically active compounds .

Molecular Structure Analysis

The molecular structure of Tert-butyl 4-iodobenzoate consists of an iodobenzoate group attached to a tert-butyl group . The InChI code for this compound is 1S/C11H13IO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 4-iodobenzoate is a yellow liquid . It has a melting point of 107-110 °C and a predicted boiling point of 310.2±25.0 °C . The predicted density of this compound is 1.528±0.06 g/cm3 .科学研究应用

- tert-Butyl 4-iodobenzoate plays a role in the synthesis of fungicides. For instance, it participates in the one-pot Heck-reductive amination pathway during the production of fungicides like fenpropimorph .

- By incorporating the iodobenzoate moiety, scientists can modify the properties of existing drugs or design new compounds with specific pharmacological activities .

Fungicide Synthesis

Building Block for Biologically Active Compounds

Electron-Rich Aryl Iodide in Organic Reactions

安全和危害

Tert-butyl 4-iodobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

作用机制

Target of Action

Tert-butyl 4-iodobenzoate is a chemical compound with the molecular formula C11H13IO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used in the synthesis of new alkenyl iodobenzoate derivatives via the kharasch-sosnovsky reaction . This reaction involves the interaction of Tert-butyl 4-iodobenzoate with alkenes in the presence of copper salts .

Biochemical Pathways

It’s known that the compound is involved in the Kharasch-Sosnovsky reaction, which is a type of allylic oxidation . The downstream effects of this reaction on other biochemical pathways require further investigation.

Result of Action

It’s known that the compound can participate in chemical reactions to form new derivatives

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl 4-iodobenzoate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These conditions help maintain the stability of the compound and may influence its efficacy during reactions .

属性

IUPAC Name |

tert-butyl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHNHUWOOFETNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456345 | |

| Record name | Tert-butyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-iodobenzoate | |

CAS RN |

120363-13-5 | |

| Record name | Tert-butyl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of tert-butyl 4-iodobenzoate in the synthesis of LY288601?

A: Tert-butyl 4-iodobenzoate serves as a crucial starting material in the synthesis of LY288601 []. The synthesis, as described in the research paper, involves an eight-step process. The presence of iodine in tert-butyl 4-iodobenzoate is likely strategic, potentially allowing for future functional group transformations through reactions like metal-catalyzed coupling reactions. This highlights the importance of this compound as a building block for the complex structure of LY288601.

Q2: Are there alternative synthesis routes for LY288601 that don't utilize tert-butyl 4-iodobenzoate?

A: While the research paper specifically focuses on a synthesis route utilizing tert-butyl 4-iodobenzoate [], exploring alternative routes is a common practice in synthetic chemistry. Different starting materials and synthetic strategies could potentially lead to LY288601. Further research and exploration of scientific literature would be necessary to uncover such alternative synthetic approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)

![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)

![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)